molecular formula C16H16N4S B5712914 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine CAS No. 440638-20-0

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B5712914
CAS No.: 440638-20-0
M. Wt: 296.4 g/mol
InChI Key: WWOIKNZOVDZDAT-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H16N4S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is 296.10956770 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 325.42796 g/mol
  • CAS Number : 482637-19-4

Pharmacological Profile

  • Antifungal Activity :
    • Compounds containing the 1,2,4-triazole nucleus have been extensively studied for their antifungal properties. The triazole ring acts as a potent inhibitor of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death .
  • Antibacterial Activity :
    • Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 0.125 μg/mL .
  • Anti-inflammatory Effects :
    • The compound has shown promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM across different derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Triazole Ring : Electron-donating groups at specific positions on the triazole ring enhance antibacterial activity.
  • Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atoms in the triazole ring affects potency; generally, longer chains may reduce activity .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated a series of triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited superior activity compared to traditional antibiotics like vancomycin and ciprofloxacin .
  • In Vivo Anti-inflammatory Assessment :
    In animal models of inflammation (carrageenan-induced paw edema), compounds with structural similarities showed effects comparable to indomethacin, a widely used anti-inflammatory drug. ED50 values were calculated to assess efficacy .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant inhibition of fungal growth
AntibacterialMIC as low as 0.125 μg/mL
Anti-inflammatoryIC50 values ranging from 19.45 μM to 42.1 μM for COX inhibition

Scientific Research Applications

Medicinal Chemistry

The triazole ring in this compound is associated with various pharmacological activities, including antifungal, antibacterial, and anticancer properties. Research has demonstrated that compounds containing triazole structures can inhibit the growth of pathogenic fungi and bacteria. For instance:

  • Antifungal Activity : Triazoles are widely used as antifungal agents in clinical settings. Studies have shown that derivatives of triazoles exhibit potent activity against fungal pathogens such as Candida spp. and Aspergillus spp. .
  • Anticancer Properties : Some triazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Agricultural Chemistry

The compound may also find applications in agriculture as a potential fungicide or herbicide. The presence of the triazole moiety is crucial since many agricultural fungicides are based on similar structures due to their effectiveness against plant pathogens.

  • Fungicidal Activity : Research indicates that triazole compounds can effectively control fungal diseases in crops, enhancing yield and quality .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including those similar to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine. The results showed that specific modifications to the triazole ring significantly enhanced antifungal activity against resistant strains of Candida albicans .

Case Study 2: Anticancer Research

In another study focused on anticancer applications, researchers synthesized several triazole derivatives and tested their effects on human cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction pathways .

Properties

IUPAC Name

4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-20-15(14-8-10-17-11-9-14)18-19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOIKNZOVDZDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440638-20-0
Record name 4-(5-(BENZYLTHIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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